molecular formula C11H12ClNOS B14874813 7-(2-Chlorophenyl)-1,4-thiazepan-5-one

7-(2-Chlorophenyl)-1,4-thiazepan-5-one

Cat. No.: B14874813
M. Wt: 241.74 g/mol
InChI Key: PFBCOGWRUDNIFL-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-1,4-thiazepan-5-one is a heterocyclic compound that contains a thiazepane ring with a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorophenyl)-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzylamine with thioglycolic acid under acidic conditions to form the thiazepane ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorophenyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.

    Medicine: Research has indicated its potential as a therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biological pathways. For example, it may inhibit the activity of proteases or kinases, leading to the disruption of cellular processes essential for the survival of cancer cells or bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Bromophenyl)-1,4-thiazepan-5-one
  • 7-(2-Fluorophenyl)-1,4-thiazepan-5-one
  • 7-(2-Methylphenyl)-1,4-thiazepan-5-one

Uniqueness

7-(2-Chlorophenyl)-1,4-thiazepan-5-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to molecular targets. Additionally, the thiazepane ring provides a rigid scaffold that can be exploited for the design of new therapeutic agents.

Properties

Molecular Formula

C11H12ClNOS

Molecular Weight

241.74 g/mol

IUPAC Name

7-(2-chlorophenyl)-1,4-thiazepan-5-one

InChI

InChI=1S/C11H12ClNOS/c12-9-4-2-1-3-8(9)10-7-11(14)13-5-6-15-10/h1-4,10H,5-7H2,(H,13,14)

InChI Key

PFBCOGWRUDNIFL-UHFFFAOYSA-N

Canonical SMILES

C1CSC(CC(=O)N1)C2=CC=CC=C2Cl

Origin of Product

United States

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